molecular formula C9H8ClN3 B1422661 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine CAS No. 916257-51-7

6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Cat. No. B1422661
M. Wt: 193.63 g/mol
InChI Key: PFQMJRKWCHXJAX-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C9H8ClN3 . It is a type of imidazo[1,2-b]pyridazine derivative, which are known to have good biological activity and have been widely studied in drug molecules .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine has been analyzed using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results were consistent with the experimental study on the structure of the title compound .

Scientific Research Applications

Antiviral Applications

6-Chloroimidazo[1,2-b]pyridazine derivatives have been investigated for their antiviral activities. For example, some of these compounds showed potent inhibitory effects on the replication of human cytomegalovirus and varicella-zoster virus in vitro (Galtier et al., 2003).

Chemical Synthesis and Modifications

These compounds have been a focus in the development of new synthesis methods. Direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine has been achieved, allowing for the creation of various substituted imidazo[1,2-b]pyridazines (Akkaoui et al., 2010).

Central Nervous System Activities

Studies have been conducted on substituted imidazo[1,2-b]pyridazines, including 6-chloro derivatives, to evaluate their interactions with the central nervous system. These studies include analysis of their ability to displace diazepam from rat brain membrane, suggesting potential CNS activity (Barlin et al., 1992; 1994) (Barlin et al., 1994).

Development of Antiparasitic Agents

6-Chloroimidazo[1,2-b]pyridazine has been used in the synthesis of antiparasitic agents. For instance, it was utilized in the synthesis of a potent antiparasitic agent, labeled with carbon-14 for absorption and metabolism studies (Fabio et al., 1978).

Interaction with Benzodiazepine Receptors

Research has explored the interaction of 6-chloroimidazo[1,2-b]pyridazine derivatives with central and mitochondrial benzodiazepine receptors. Certain derivatives showed selectivity for mitochondrial receptors, indicating potential therapeutic applications (Barlin et al., 1997).

Molecular and Structural Studies

The compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl]imidazo[1,2,4]triazolo[4,3-b]pyridazine was synthesized and structurally analyzed using various spectroscopic techniques, contributing to the understanding of its molecular structure and interactions (Sallam et al., 2021).

Antimicrobial Activities

Some derivatives of 6-chloroimidazo[1,2-b]pyridazine have been synthesized and screened for their antimicrobial activity against various bacteria and fungi, showing potential as bioactive agents (El-Salam et al., 2013).

Pharmaceutical Chemistry

6-Chloroimidazo[1,2-b]pyridazine derivatives have been used in the design and synthesis of novel compounds with potential broad-spectrum activity against human picornaviruses, highlighting their significance in pharmaceutical chemistry (Hamdouchi et al., 2003).

properties

IUPAC Name

6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-8-3-4-9-11-7(6-1-2-6)5-13(9)12-8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQMJRKWCHXJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705510
Record name 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine

CAS RN

916257-51-7
Record name 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-chloropyridazin-3-amine x104 (24.63 g, 0.19 mol) and 2-bromo-1-cyclopropylethanone (31 g, 0.190 mol, 1 eq) in dimethoxyethane (400 ml) is refluxed under inert atmosphere for 2 days. After cooling to room temperature, the solvent is removed under reduced pressure, the crude is taken up in water (100 ml) and extracted with ethyl acetate (2×300 ml). The cumulated organic layers are dried over MgSO4, filtered and condensed under reduced pressure to furnish 6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine x105 (Yield: 42%) which is used as such in the next step. Note that further title compound x105 can be extracted from aqueous layer after neutralization to pH 5 by addition of sodium hydroxyde, extraction with dichloromethane, drying (MgSO4), filtration and condensation under reduced pressure (additional 11.13 g are then collected).
Quantity
24.63 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Hartz, VT Ahuja, P Sivaprakasam… - Journal of Medicinal …, 2023 - ACS Publications
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that regulates numerous cellular processes, including metabolism, proliferation, and cell survival. Due to its …
Number of citations: 2 pubs.acs.org

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